molecular formula C34H43FN4O7 B12396527 SARS-CoV-2 Mpro-IN-5

SARS-CoV-2 Mpro-IN-5

Cat. No.: B12396527
M. Wt: 638.7 g/mol
InChI Key: ULWDROLIWUHWAE-JZHBTDALSA-N
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Description

SARS-CoV-2 Mpro-IN-5 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-5 involves multiple steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator in carbon tetrachloride. This is followed by nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they typically involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like acetone or carbon tetrachloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of azido derivatives .

Scientific Research Applications

SARS-CoV-2 Mpro-IN-5 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the inhibition of viral proteases.

    Biology: Helps in understanding the replication mechanism of SARS-CoV-2 and other coronaviruses.

    Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of the virus.

    Industry: Used in the development of antiviral drugs and diagnostic tools

Mechanism of Action

SARS-CoV-2 Mpro-IN-5 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the virus from replicating. The compound interacts with key residues in the protease’s active site, such as Cys145, His41, and Glu166, forming a stable complex that blocks the protease’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 Mpro-IN-5 is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2. It has been designed to optimize interactions with the protease’s active site, making it a potent inhibitor with potential therapeutic applications .

Properties

Molecular Formula

C34H43FN4O7

Molecular Weight

638.7 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2S)-2-[[(2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

InChI

InChI=1S/C34H43FN4O7/c1-5-45-29(40)16-15-26(21-24-17-18-36-30(24)41)37-31(42)27(19-22-9-7-6-8-10-22)38-32(43)28(39-33(44)46-34(2,3)4)20-23-11-13-25(35)14-12-23/h6-16,24,26-28H,5,17-21H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/b16-15+/t24-,26+,27-,28+/m0/s1

InChI Key

ULWDROLIWUHWAE-JZHBTDALSA-N

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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